molecular formula C8H10N2O B513580 2-Amino-N-phenylacetamide CAS No. 555-48-6

2-Amino-N-phenylacetamide

Cat. No.: B513580
CAS No.: 555-48-6
M. Wt: 150.18g/mol
InChI Key: MPXAYYWSDIKNTP-UHFFFAOYSA-N
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Description

2-Amino-N-phenylacetamide (CAS 555-48-6) is a chemical scaffold of significant value in medicinal chemistry and neuroscience research. It serves as a key structural motif in the development of novel therapeutic agents, particularly as a potent and selective inhibitor of the Slack (KNa1.1, Slo2.2) potassium channel . Gain-of-function mutations in the Slack channel, encoded by the KCNT1 gene, are linked to severe treatment-resistant epileptic encephalopathies such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Compounds based on the this compound structure have demonstrated the ability to inhibit Slack channel function, reducing neuronal hyperexcitability and representing a promising avenue for antiepileptic drug discovery . Beyond its application in neuroscience, this core structure has been explored in other research areas. Studies involving structurally related phenylacetamide derivatives have shown moderate to good antidepressant activity in preclinical models, with some compounds exhibiting efficacy greater than standard drugs, potentially through interaction with monoamine oxidase A (MAO-A) . The scaffold also serves as a substrate in synthetic chemistry methodologies, enabling the construction of complex biaryl structures via Ir(III)-catalyzed direct C–H functionalization . Researchers will find this product to be a high-quality building block for their investigations. It is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-phenylacetamide
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InChI

InChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
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InChI Key

QRKJNCRCYBKANP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN
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Molecular Formula

C8H10N2O
Record name 2-AMINOACETANILIDE
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DSSTOX Substance ID

DTXSID70185878
Record name Acetanilide, ar'-amino-
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Molecular Weight

150.18 g/mol
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Physical Description

2-aminoacetanilide appears as white or slightly reddish crystals.
Record name 2-AMINOACETANILIDE
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Solubility

Soluble (NTP, 1992)
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CAS No.

555-48-6, 32074-28-5
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Melting Point

270 °F (NTP, 1992)
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Synthetic Methodologies and Chemical Transformations of 2 Amino N Phenylacetamide

Established Synthetic Routes for 2-Amino-N-phenylacetamide

The formation of the this compound core structure can be achieved through several reliable synthetic pathways. These methods include the transformation of imidamide precursors and the application of microwave energy to enhance reaction efficiency.

The synthesis of α-amino amides, such as 2-amino-2-phenylacetamide, can be achieved through the hydrolysis of imidamide (also known as amidine) precursors. Imidamides are nitrogen analogues of carboxylic acids, containing both an imine and an amine nitrogen. thieme-connect.de

A common method for preparing the necessary imidamide precursor is the Pinner reaction. This involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride salt (an imidate). This intermediate is then reacted with ammonia (B1221849) or an amine to produce the corresponding imidamide salt. thieme-connect.de The subsequent hydrolysis of this imidamide precursor yields the final α-amino amide product. While specific studies on this compound were not detailed, the synthesis of the related compound (R)-2-Amino-2-phenylacetamide utilizes hydrolysis of imidamide precursors under green conditions, such as I₂-SDS-water systems. The general pathway involves the acid- or base-catalyzed addition of water to the imidamide, leading to the formation of the amide and the release of ammonia or an amine.

Microwave-assisted synthesis has emerged as a powerful and efficient technique in organic chemistry, offering significant advantages over conventional heating methods. researchgate.netajrconline.org This technology accelerates reaction rates, often leading to higher yields and improved product purity in a fraction of the time. ajrconline.orgiosrphr.org The key benefits include rapid, uniform heating and the potential to conduct reactions in solvent-free conditions, aligning with the principles of green chemistry. researchgate.netajrconline.org

In the context of acetamide (B32628) synthesis, microwave irradiation has been successfully employed to promote the condensation of N-acylisatin with various anilines to produce α-ketoamide derivatives. researchgate.net This method is noted for its efficiency, reducing reaction times from hours to minutes. researchgate.netmdpi.com Similarly, the synthesis of N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline has been achieved with excellent yields by condensing substituted phenyl iodoacetamide (B48618) derivatives with the indole (B1671886) scaffold under microwave irradiation. iosrphr.org This approach highlights the utility of microwave energy in facilitating the formation of the N-phenylacetamide moiety efficiently. iosrphr.org

Amidation reactions are fundamental to the synthesis of this compound and its derivatives. These reactions involve the formation of an amide bond between an amine and a carboxylic acid or its derivative.

The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acid chlorides. wikipedia.org The reaction is typically performed in a two-phase system consisting of water and an organic solvent, with a base present in the aqueous phase to neutralize the hydrochloric acid generated during the reaction. wikipedia.orgbyjus.com This prevents the protonation of the amine reactant, allowing the reaction to proceed to completion. byjus.com

This method is widely applicable in organic synthesis. wikipedia.org For example, benzylamine (B48309) reacts with acetyl chloride under Schotten-Baumann conditions to form N-benzylacetamide. wikipedia.org The reaction can be generalized for the synthesis of various N-phenylacetamide derivatives by reacting a substituted aniline (B41778) with an appropriate acyl chloride in the presence of a base like sodium hydroxide (B78521) or pyridine. byjus.com The conditions are also utilized in the Fischer synthesis of peptides, demonstrating its utility in forming amide bonds. wikipedia.orgbyjus.com

A key strategy for synthesizing derivatives of this compound involves the nucleophilic substitution of a halogenated precursor. A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives has been synthesized by reacting 2-bromo-N-(p-chlorophenyl) acetamide with various primary and secondary amines. irejournals.comirejournals.com

The synthesis begins with the preparation of the starting material, 2-bromo-N-(p-chlorophenyl) acetamide, through the amination of 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com This intermediate then undergoes nucleophilic substitution with different amines in a solvent like dichloromethane (B109758) (CH2Cl2) in the presence of a saturated potassium carbonate solution at room temperature. irejournals.com This straightforward method allows for the introduction of diverse amino groups at the alpha-position of the acetamide structure. irejournals.com

Table 1: Synthesis of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives

Entry Reactant Amine Resulting Derivative
1 Butylamine 2-(butylamino)-N-(4-chlorophenyl) acetamide
2 Octylamine N-(4-chlorophenyl)-2-(octylamino)acetamide
3 Piperidine N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide
4 3-Fluoroaniline N-(4-chlorophenyl)-2-((3-fluorophenyl)amino)acetamide

Data sourced from Wu, Y.-W., et al. irejournals.com

The direct amidation of carboxylic acids with amines represents an eco-friendly and efficient route for amide synthesis. The reaction between phenylacetic acid derivatives and benzylamine derivatives has been studied using various catalysts. nih.gov

One effective protocol uses nickel(II) chloride (NiCl₂) as a catalyst. nih.gov The reaction between phenylacetic acid and benzylamine proceeds with excellent yield (99.2%) in toluene (B28343) at 110°C. nih.gov This method is sensitive to the solvent, with non-polar solvents like toluene providing the best results, while polar solvents are less effective. nih.gov The electronic and steric properties of substituents on the phenylacetic acid ring were found to be crucial for the reaction yields. nih.gov Other catalysts, such as those based on borate (B1201080) esters like B(OCH₂CF₃)₃, have also been employed to facilitate the direct coupling of phenylacetic acid and benzylamine, yielding the corresponding amide. acs.org

Table 2: Optimization of NiCl₂-Catalyzed Amidation of Phenylacetic Acid with Benzylamine

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Toluene 110 20 99.2
2 PhF 110 20 80.1
3 DCM 40 20 No product
4 DMF 110 20 No product
5 DMSO 110 20 No product

Data sourced from Naeem, M., et al. nih.gov

Amidation Reactions and Derivative Synthesis

Aniline/Amine Reactions with Chloroacetyl Chloride

The synthesis of this compound typically proceeds through a two-step sequence starting from aniline. The first step involves the acylation of aniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide. This reaction is a standard method for forming amide bonds. researchgate.netorientjchem.org The process is often carried out in the presence of a base, such as sodium hydroxide or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to neutralize the hydrochloric acid byproduct. researchgate.netijpsr.info The use of DBU in a solvent like tetrahydrofuran (B95107) (THF) at room temperature has been shown to produce high yields (75-95%) in relatively short reaction times (3-6 hours). researchgate.netsphinxsai.com

The general reaction can be summarized as: Aniline + Chloroacetyl Chloride → 2-Chloro-N-phenylacetamide + HCl

Enzymatic and Biocatalytic Synthetic Pathways

Enzymatic and biocatalytic methods offer environmentally benign alternatives to traditional chemical synthesis, often providing high selectivity under mild conditions. acs.org

Arylamine N-Acetyltransferase (NAT) in N-Phenylacetamide Synthesis

Arylamine N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the amino group of arylamine compounds. nih.govnih.gov This enzymatic process is fundamental in the metabolism and detoxification of numerous xenobiotic compounds. nih.gov While NATs are primarily studied in the context of drug metabolism, their catalytic function is directly relevant to the synthesis of N-phenylacetamide structures. eaht.orgresearcher.life

The reaction proceeds via a double displacement (ping-pong) mechanism involving a conserved catalytic triad (B1167595) of Cysteine, Histidine, and Aspartic acid residues in the enzyme's active site. nih.gov The substrate specificity of NATs can vary; for instance, NATs from Streptomyces griseus have been shown to effectively acetylate various 2-aminophenol (B121084) derivatives. nih.gov Although direct synthesis of this compound using NATs is not extensively documented, the principle of acetylating a precursor like p-phenylenediamine (B122844) demonstrates the enzyme's potential applicability in forming the core acetamide bond. eaht.org The efficiency and substrate scope can be influenced by polymorphisms in the NAT genes, which alter the enzyme's structure and affinity for both the acetyl-CoA cofactor and the amine substrate. frontiersin.org

Immobilized Lipase Mediated Acetylation

Lipases are highly versatile enzymes in biocatalysis, capable of catalyzing reactions such as esterification, alcoholysis, and aminolysis in non-aqueous media. nih.gov Immobilized lipases, particularly Candida antarctica Lipase B (CALB), are widely used due to their stability, reusability, and high selectivity. researchgate.netresearchgate.net These enzymes are effective for the N-acetylation of amines, a key transformation for producing amide compounds. acs.orgnih.gov

The synthesis of phenylacetamides can be achieved through a two-step, one-pot lipase-catalyzed reaction starting from a phenylacetic acid derivative. conicet.gov.ar The process involves an initial esterification followed by aminolysis. conicet.gov.ar For the acetylation of amines, activated acyl donors like vinyl acetate (B1210297) are often used to drive the reaction irreversibly. acs.org Studies on the chemoselective acetylation of 2-aminophenol using Novozym 435 (an immobilized form of CALB) demonstrate that the amino group can be selectively acetylated over the hydroxyl group. acs.orgacs.org The choice of solvent is critical, as polar solvents can disrupt the essential water layer around the enzyme, reducing its activity, while less polar solvents like tetrahydrofuran (THF) are often preferred. acs.org

The general lipase-mediated acetylation reaction is: R-NH₂ + Acyl Donor --(Immobilized Lipase)--> R-NH-C(O)CH₃

This method has been successfully applied to synthesize a wide range of substituted phenylacetamides with excellent yields. conicet.gov.ar

Stereoselective Synthesis and Enantiomeric Resolution

Chiral Resolution Techniques for Racemic this compound

Since this compound contains a stereocenter, it can exist as a racemic mixture of two enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for applications where stereochemistry is important. wikipedia.org

Common methods for resolving racemic amino amides include:

Diastereomeric Salt Formation : This classic method involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like L-(+)-tartaric acid or (S)-mandelic acid. libretexts.org This creates a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated. wikipedia.orglibretexts.org The pure enantiomer is then recovered by removing the resolving agent.

Chiral Chromatography : High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. researchgate.netchromatographytoday.com Polysaccharide-based CSPs (e.g., Chiralcel) and macrocyclic glycopeptide phases (e.g., Teicoplanin) are effective for resolving amino acid amide derivatives based on forming transient, diastereomeric complexes with differing stabilities. researchgate.netchromatographytoday.com

Enzymatic Kinetic Resolution : Lipases, such as Candida antarctica Lipase B (CALB), can be used for the kinetic resolution of racemic amines or their N-acetylated derivatives. smolecule.com The enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. nih.gov For example, lipase-mediated hydrolysis of a racemic N-acetylated precursor can selectively deacetylate the (S)-enantiomer, allowing for the isolation of the (R)-enantiomer. smolecule.com

TechniqueResolving Agent / CSP / EnzymePrincipleTypical Outcome
Diastereomeric Salt FormationL-(+)-Tartaric AcidForms diastereomeric salts with different solubilities. wikipedia.orgYield of (R)-enantiomer: 40%, ee >99%.
Chiral HPLCPolysaccharide-based CSPs (e.g., Chiralcel OD-H)Differential interaction between enantiomers and the chiral stationary phase. researchgate.netHigh resolution (Rs > 1.5) for amino acid amide derivatives. researchgate.net
Enzymatic Kinetic ResolutionCandida antarctica Lipase B (CALB)Enantioselective hydrolysis of an N-acetylated precursor. Theoretical 50% conversion, ee of recovered product >99%.

Impact of Stereochemistry on Compound Properties

The three-dimensional arrangement of atoms (stereochemistry) at the chiral center of this compound significantly influences its physical and biological properties. rsc.org Enantiomers, being non-superimposable mirror images, interact differently with other chiral entities, such as biological receptors or other chiral molecules.

Physical Properties : Enantiomers of a compound have identical physical properties (melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light, known as optical activity. libretexts.org One enantiomer will rotate light in a clockwise direction (+, dextrorotatory), while the other will rotate it in a counter-clockwise direction (-, levorotatory) by an equal magnitude. In contrast, diastereomers, like the salts formed during chiral resolution, have distinct physical properties. libretexts.org Racemic mixtures, containing equal amounts of both enantiomers, are optically inactive and can exhibit different packing in the solid state, sometimes forming a racemic compound or a conglomerate, which can affect properties like melting point and solubility compared to the pure enantiomers. acs.org

Biological and Chemical Properties : The spatial orientation of the amino and phenyl groups is critical for molecular recognition in biological systems. For instance, in related chiral compounds, the (R)-enantiomer might show superior binding to a specific enzyme or receptor compared to the (S)-enantiomer due to a more optimal spatial alignment with the active site. smolecule.comrsc.org This difference in interaction can lead to one enantiomer being biologically active while the other is inactive or exhibits a different, sometimes undesirable, effect. This principle is fundamental in the development of stereochemically pure pharmaceuticals. mdpi.com The reactivity can also be affected; for example, primary amides are generally more susceptible to hydrolysis than sterically hindered tertiary amides. solubilityofthings.com

Derivatization Strategies and Analog Synthesis

The chemical reactivity of the amino and amide groups in this compound enables the synthesis of a broad spectrum of derivatives. These strategies focus on N-substitution, the introduction of heterocyclic systems like thiazole (B1198619) and triazole, and intramolecular cyclization to form fused heterocyclic structures.

The synthesis of N-substituted derivatives of this compound can be achieved by targeting the acetamide nitrogen. A general approach involves the reaction of a haloacetamide precursor with various nucleophilic amines. For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives were synthesized by reacting 2-bromo-N-(p-chlorophenyl) acetamide with different amines, such as 3-fluoroaniline, octylamine, butylamine, and piperidine, at room temperature. irejournals.com This reaction proceeds in the presence of a weak base like potassium carbonate in a solvent such as dichloromethane. irejournals.com

Another strategy for creating N-substituted analogs involves the N-alkylation or N-arylation of related acetamide structures. For example, N-alkyl/aralkyl derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide were synthesized by treating the parent compound with various electrophiles in the presence of a strong base like sodium hydride (NaH) in N,N-dimethylformamide (DMF). jcsp.org.pk This method highlights a general pathway for substitution on the amide nitrogen. jcsp.org.pk

Table 1: Synthesis of N-Substituted 2-Amino-N-(p-chlorophenyl) Acetamide Derivatives irejournals.com This table is based on a representative synthetic pathway for N-substitution.

Reactant AmineResulting Derivative Structure (Conceptual)Reaction Conditions
3-Fluoroaniline2-((3-fluorophenyl)amino)-N-(4-chlorophenyl)acetamideCH₂Cl₂, Sat. K₂CO₃, Room Temp.
OctylamineN-(4-chlorophenyl)-2-(octylamino)acetamideCH₂Cl₂, Sat. K₂CO₃, Room Temp.
ButylamineN-(4-chlorophenyl)-2-(butylamino)acetamideCH₂Cl₂, Sat. K₂CO₃, Room Temp.
PiperidineN-(4-chlorophenyl)-2-(piperidin-1-yl)acetamideCH₂Cl₂, Sat. K₂CO₃, Room Temp.

The incorporation of a thiazole ring into the N-phenylacetamide structure has been a common strategy for generating novel chemical entities. One prominent method is the Hantzsch thiazole synthesis. In this approach, an α-haloketone is condensed with a thiourea (B124793) derivative.

A series of N-phenylacetamide derivatives featuring 4-arylthiazole moieties were synthesized starting from 4-amino-N-phenylacetamide intermediates. nih.gov The synthesis involved converting the amino group into an isothiocyanate, which was then reacted with ammonia to form a thiourea. nih.gov This thiourea derivative was subsequently condensed with various α-bromophenylethanones to yield the target 2-amino-1,3-thiazole compounds. nih.govnih.gov

Alternatively, thiazole derivatives can be synthesized by reacting 2-chloro-N-phenylacetamide with various thio-compounds. ekb.eg For example, the reaction of 2-chloro-N-phenylacetamide with thiourea, thiosemicarbazide, or thioacetamide (B46855) in the presence of alcoholic potassium hydroxide yields the corresponding 2-amino, 2-hydrazinyl, or 2-methyl thiazole derivatives, respectively. ekb.eg

Table 2: Synthesis of Thiazole Derivatives from 2-Chloro-N-phenylacetamide ekb.eg

Thio-Compound ReactantProductReaction Conditions
ThioureaN4-phenyl-3H-λ4-thiazole-2,4-diamineEthanol (B145695), KOH, Reflux
Thiosemicarbazide2-hydrazineyl-N-phenyl-3H-λ4-thiazol-4-amineEthanol, KOH, Reflux
Thioacetamide2-methyl-N-phenyl-3H-λ4-thiazol-4-amineEthanol, KOH, Reflux

Hybrid molecules combining the scaffolds of theophylline, 1,2,4-triazole (B32235), and N-phenylacetamide have been synthesized to explore their potential biological activities. The synthetic strategy involves linking a pre-formed theophylline-triazole thione with various 2-bromo-N-phenylacetamide derivatives. nih.govfrontiersin.org

The synthesis is achieved by reacting a substituted 1,2,4-triazole-3-thione with 2-bromo-N-phenylacetamide analogs. nih.gov A modern and efficient approach to this synthesis utilizes ultrasound irradiation in the presence of lithium hydride (LiH) in a dimethylformamide (DMF) solvent. nih.govfrontiersin.org This method has been shown to produce the desired theophylline-1,2,4-triazole-S-linked N-phenyl acetamides in excellent yields (69%–95%) and shorter reaction times compared to conventional heating methods. nih.govfrontiersin.org The specific derivatives are created by varying the substitution pattern on the phenyl ring of the 2-bromo-N-phenylacetamide reactant. nih.gov

Table 3: Ultrasound-Assisted Synthesis Yields of Theophylline-1,2,4-Triazole-N-Phenylacetamide Hybrids (4a-g) nih.govresearchgate.net

CompoundSubstitution on N-phenyl ringYield (%)
4aUnsubstituted85
4b2-Chloro95
4c4-Chloro91
4d3,4-Dichloro89
4e4-Methyl69
4f4-Methoxy73
4g3,4-Dimethyl75

The 1,2-diamine arrangement of this compound (2'-aminoacetanilide) makes it an ideal starting material for the synthesis of fused heterocyclic rings, particularly benzimidazoles. wikipedia.org

A novel and efficient two-step synthesis for 1-substituted 2-methylbenzimidazoles uses 2-aminoacetanilide as the key precursor. tandfonline.com The first step is a reductive amination reaction between 2-aminoacetanilide and a ketone (either acyclic or cyclic) using sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent and acetic acid. tandfonline.comtandfonline.com The resulting N-substituted intermediate is then subjected to acid-mediated cyclization to afford the final benzimidazole (B57391) product. tandfonline.com Benzimidazoles can also be formed through the cyclization of 2'-aminoacetanilide using carbon dioxide and hydrogen with a ruthenium catalyst or by using carbon disulfide. wikipedia.orggoogle.com

The Hantzsch condensation reaction is a classical method for synthesizing dihydropyridine-like structures, including acridinediones. This one-pot, three-component reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like dimedone), and an amine source. researchgate.netnih.gov While common amine sources include ammonium (B1175870) acetate or simple anilines, the general mechanism allows for the use of various primary amines. researchgate.net The reaction involves the initial formation of an enaminone from dimedone and the amine, which then reacts with an arylidene-bis(dimedone) intermediate formed from the aldehyde and another equivalent of dimedone, leading to the cyclized acridinedione product. researchgate.net

Biological Activities and Pharmacological Profiles of 2 Amino N Phenylacetamide and Its Derivatives

Enzyme Inhibition Studies

The structural scaffold of 2-Amino-N-phenylacetamide has been utilized in the development of various enzyme inhibitors, targeting a range of pathological conditions. Research has focused on modifying this core structure to achieve specific inhibitory activity against several key enzymes.

Phenylalanine Hydroxylase (PAH) Inhibition and Phenylketonuria (PKU) Relevance

Phenylketonuria (PKU) is a genetic metabolic disorder resulting from a deficiency in the enzyme phenylalanine hydroxylase (PAH). This enzyme is responsible for converting the amino acid phenylalanine into tyrosine. Its deficiency leads to an accumulation of phenylalanine to toxic levels, which can cause severe organ damage and intellectual disability if untreated.

Research has indicated that the (R)-enantiomer of a related compound, (R)-2-Amino-2-phenylacetamide, may act as an inhibitor of phenylalanine hydroxylase. This inhibitory action suggests that derivatives of this chemical family could have therapeutic potential in the management of PKU, a condition often associated with protein misfolding and enzyme instability. researchgate.netnih.gov

Metalloprotease Inhibition

Metalloproteases are a broad class of enzymes that utilize a metal ion for their catalytic activity and are involved in processes like protein degradation. A compound structurally similar to this compound, N-Hydroxy-2-phenyl-acetamide, has been identified as a metalloprotease inhibitor. biosynth.comsmolecule.com It is believed to function by binding to the enzyme's active site, which prevents the natural substrate from binding. biosynth.com Specifically, this compound inhibits matrix metalloproteinases, which are responsible for breaking down extracellular matrix proteins like collagen. biosynth.com The N-phenylacetamide scaffold has been incorporated into the design of various other metalloproteinase inhibitors, including those targeting matrix metalloproteinase-9 (MMP-9). google.comactapharmsci.com Further investigation is required to determine if this compound itself shares these specific inhibitory properties. smolecule.com

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain signaling. Non-steroidal anti-inflammatory drugs (NSAIDs) often target this enzyme. The N-phenylacetamide structure is a key feature in the design of various selective COX-2 inhibitors. nih.govnih.gov For instance, 2-chloro-N-phenylacetamide derivatives have been used as starting materials for the synthesis of new compounds with dual COX-2 and 15-lipoxygenase (15-LOX) inhibitory activity. nih.gov

Studies have synthesized and tested a range of N-phenylacetamide derivatives, demonstrating their potential as potent COX-2 inhibitors. The inhibitory concentrations (IC₅₀) for some of these derivatives highlight their efficacy.

Table 1: COX-2 Inhibition by N-Phenylacetamide Derivatives

Compound Description COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Source
4k Imidazolidinone derivative with 4-chlorobenzylidine and 4-F substitution 9.18 0.07 nih.gov
4f Imidazolidinone derivative with benzylidine and 4-F substitution 10.53 0.08 nih.gov
4i Imidazolidinone derivative with 4-methoxybenzylidine and 4-F substitution 10.85 0.08 nih.gov
6h 2-phenylpropionic acid derivative 1.76 2.96 tandfonline.com
6l 2-phenylpropionic acid derivative 1.40 2.34 tandfonline.com
Celecoxib Reference Drug 13.60 0.08 nih.gov

| Indomethacin | Reference Drug | 0.11 | 0.58 | nih.gov |

Serine Protease Inhibition, e.g., Hepatitis C Virus (HCV) NS3/4A Protease

The Hepatitis C Virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication, making it a prime target for antiviral therapies. acs.org The N-phenylacetamide scaffold has been successfully integrated into novel inhibitors targeting this enzyme. frontiersin.orgresearchgate.netfrontiersin.org

Research into theophylline-1,2,4-triazole-S-linked N-phenyl acetamides has yielded compounds with significant inhibitory activity against the HCV serine protease. frontiersin.orgresearchgate.netfrontiersin.org The structure-activity relationship studies indicated that substitutions on the N-phenylacetamide aryl ring are critical for the inhibitory potential. frontiersin.org Another line of research identified tryptophan-derived small molecules with an acetamide (B32628) structure that inhibit both wild-type and drug-resistant mutant forms of the HCV NS3/4A protease. acs.orgresearchgate.net

Table 2: HCV NS3/4A Serine Protease Inhibition by N-Phenylacetamide Derivatives

Compound Description IC₅₀ % Inhibition Source
4c Theophylline-triazole derivative with 4-chlorophenyl acetamide 0.015 ± 0.25 mg 76% frontiersin.orgresearchgate.netfrontiersin.org
4b Theophylline-triazole derivative with 2-chlorophenyl acetamide 0.197 ± 0.00 mg 86% frontiersin.orgresearchgate.netfrontiersin.org
22 Tryptophan-derived inhibitor 4.60 µM - acs.org

| Ribavirin | Reference Drug | 0.165 ± 0.053 mg | 81% | frontiersin.orgresearchgate.netfrontiersin.org |

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov Its role in cell proliferation makes it a target in cancer therapy. The N-phenylacetamide scaffold has been explored for its potential in developing TS inhibitors. nih.govresearchgate.net

Molecular docking studies have suggested that 2-chloro-N-phenylacetamide may inhibit DNA synthesis by targeting thymidylate synthase. scielo.br Furthermore, researchers have designed compounds that act as "dimer disrupters" of the homodimeric human TS enzyme, shifting the equilibrium towards inactive monomers. nih.gov Some of these destabilizers, which are structurally related to N-phenylacetamide, have shown inhibitory activity. nih.gov

Table 3: Thymidylate Synthase (TS) Inhibition by Related Derivatives

Compound Description hTS IC₅₀ (µM) Source
C3 Nitrothiophenyl derivative 5.25 nih.gov
C2 Isomer of C3 83 nih.gov
C4 Isomer of C3 246 nih.gov

| 129 | 2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl) phenyl)acetamide | 0.420 ± 0.012 | researchgate.net |

DNA Polymerase Inhibition

DNA polymerases are essential enzymes for DNA replication and repair. The compound 2-Amino-2-phenylacetamide has been reported to inhibit DNA replication by binding to DNA polymerase. biosynth.com This action is thought to block the transfer of amino acids during protein synthesis, potentially leading to apoptosis in susceptible cells. biosynth.com

Furthermore, derivatives incorporating the N-phenylacetamide structure have been synthesized and evaluated as inhibitors of specific DNA polymerases, such as the HIV-1 reverse transcriptase (RT). derpharmachemica.com A study on 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamides found that several analogs exhibited weak inhibitory activity against HIV-1 RT at a concentration of 20µM. derpharmachemica.com Other research has focused on designing nucleoside analogs as inhibitors of human polymerase α for potential use in treating skin tumors. medchemexpress.comtandfonline.com

Neuropharmacological Investigations

The neuropharmacological profile of this compound and its analogs has been a subject of significant research, revealing potential therapeutic applications in neurological and psychiatric disorders. These investigations have primarily focused on antidepressant-like effects, interaction with NMDA receptors, and modulation of specific ion channels involved in neuronal excitability.

Derivatives of phenylacetamide have demonstrated notable antidepressant-like activity in preclinical studies. nih.gov In animal models, such as the tail suspension test (TST) and forced swim test (FST), these compounds have been shown to reduce immobility time, an indicator of antidepressant potential. nih.gov One study investigating a series of synthesized phenylacetamide derivatives found that most compounds displayed significant antidepressant activity, with one particular compound (VS25) showing higher potency than standard drugs like moclobemide, imipramine, and fluoxetine (B1211875) at a 30 mg/kg dose. nih.gov The antidepressant effects of some analogs, such as (R)-2-Amino-2-phenylacetamide, may be linked to their activity at NMDA receptors. Furthermore, other related structures, including 2-pyrazoline (B94618) derivatives of phenylacetamide and analogs of N-(2,2-Dimethoxyethyl)-2-phenylacetamide, have also been evaluated for their potential in managing depression. doi.org

The compound (R)-2-Amino-2-phenylacetamide is recognized as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for regulating synaptic plasticity and memory functions in the brain. Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders. nih.gov The antagonistic action of (R)-2-Amino-2-phenylacetamide on NMDA receptors is believed to contribute to its potential therapeutic effects in conditions such as depression. This mechanism involves blocking the receptor, which helps to modulate excitatory signaling pathways in the brain. nih.gov

A significant area of research for this compound derivatives is their role as inhibitors of sodium-activated potassium channels, specifically Slack (also known as KNa1.1 or KCNT1). nih.gov These channels are crucial regulators of neuronal excitability. nih.gov

Gain-of-function (GOF) mutations in the KCNT1 gene, which encodes the Slack channel, are linked to severe, drug-resistant childhood epilepsies. nih.govmdpi.com These conditions include Malignant Migrating Partial Seizures of Infancy (MMPSI), also known as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). nih.govnih.gov The GOF mutations lead to an increase in Slack channel current, contributing to neuronal hyperexcitability and seizure activity. nih.gov

Consequently, small molecule inhibitors of Slack channels are being investigated as a targeted therapeutic strategy. nih.govresearchgate.net A high-throughput screening campaign identified the this compound derivative, VU0606170, as a potent inhibitor of both wild-type (WT) and mutant Slack channels. nih.govmdpi.com This compound demonstrated an anti-epileptic phenotype in vitro by reducing the firing rate in overexcited cortical neuronal cultures. nih.govnih.gov Structure-activity relationship (SAR) studies have since been conducted on this series of compounds to optimize their inhibitory activity against the Slack channels responsible for these devastating epileptic encephalopathies. nih.govnih.gov

Compound/HitActivityAssay DetailsReference
VU0606170 (4) Low micromolar potencyTl+ flux and whole-cell automated patch-clamp assays in HEK-293 cells expressing WT and A934T Slack. nih.gov
VU0606170 (6) Micromolar potencyWhole-cell APC assay in WT SLACK-expressing HEK-293 cells. mdpi.com
VU0606170 (6) Anti-epileptic phenotypeInhibited frequency of Ca2+ oscillations in co-cultured cortical neurons and glial cells. nih.gov

The Slack channel (Slo2.2) is a member of the larger Slo family of potassium channels, which also includes Slick (Slo2.1) and Maxi-K (Slo1). nih.govmdpi.com For a Slack channel inhibitor to be a viable therapeutic agent, it must exhibit selectivity for Slack over other Slo family members to minimize potential side effects.

The this compound series, including the hit compound VU0606170, has been evaluated for its selectivity. nih.gov Studies showed that minor structural modifications to the parent compound led to analogs with retained Slack activity and a similar selectivity profile against Slick and Maxi-K channels. nih.govnih.gov More extensive optimization efforts on related chemotypes, such as oxadiazoles (B1248032) and xanthines derived from initial screening hits, have also yielded tool compounds with good selectivity against Slo family members. mdpi.commdpi.com For instance, the oxadiazole tool compound 7 showed excellent potency for the A934T SLACK mutant with good selectivity versus SLICK and Maxi-K. mdpi.commdpi.com

Compound SeriesSelectivity FindingsTarget ChannelsReference
2-amino-N-phenylacetamides HTS hit and analogs showed good selectivity.Slick, Maxi-K nih.govmdpi.com
Xanthine Analogs N-methyl analogs showed notable inhibition of Maxi-K, while larger N-substituents reduced this off-target activity.Maxi-K α1/β3 mdpi.com
Oxadiazole Tool Compound 7 Good selectivity against other Slo family members.SLICK, Maxi-K mdpi.commdpi.com

Modulation of Sodium-Activated Potassium Channels (Slack/KNa1.1)

Inhibitory Effects on KCNT1 Gene-Associated Epilepsies (MMPSI/EIMFS)

Antimicrobial Efficacy

Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a variety of pathogens. Research has shown that modifications to the core phenylacetamide structure can yield compounds with potent antibacterial activity. irejournals.com

Studies have explored the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. For example, thiazole-containing derivatives have shown notable activity against the plant pathogen Xanthomonas spp.. vulcanchem.com A separate study synthesized a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives and tested them against clinically relevant bacteria. irejournals.comirejournals.com The results indicated moderate to high antibacterial activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.comirejournals.com

Further research into 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety revealed compounds with exceptionally high potency against the rice pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). researchgate.net The most effective compound, D14, showed efficacy far superior to commercial agricultural bactericides. researchgate.net

Derivative ClassTarget Organism(s)Key FindingsReference
N-phenylacetamide derivatives Xanthomonas oryzaeEC50 value of 156.7 µM.
2-amino-N-(p-Chlorophenyl) acetamides S. aureus, A. baumannii, P. aeruginosaCompound 5d showed the highest activity against S. aureus with a 23.5 mm inhibition zone. irejournals.com
2-oxo-N-phenylacetamide derivatives Xoo, XocCompound D14 had EC50 values of 0.63 and 0.79 mg/L, respectively, significantly better than commercial controls. researchgate.net
Thiazole (B1198619) derivatives Multidrug-resistant Xanthomonas spp.Demonstrated significant antibacterial activity. vulcanchem.com

Antibacterial Activity

Derivatives of this compound have demonstrated significant antibacterial efficacy against a spectrum of both plant and human pathogens. The introduction of specific chemical groups onto the phenylacetamide backbone has been a key strategy in augmenting their antimicrobial prowess.

A notable area of investigation has been the activity of this compound derivatives against phytopathogenic bacteria, which are responsible for significant crop damage worldwide.

Thiazole-Containing Derivatives: A series of novel N-phenylacetamide derivatives incorporating 4-arylthiazole moieties have been synthesized and evaluated for their in vitro antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker. scite.ainih.govmdpi.com One of the most promising compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited a 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). scite.ainih.gov Scanning electron microscopy revealed that this compound disrupts the bacterial cell membrane, leading to cell death. scite.ainih.gov Other derivatives also showed promising results against both Xoo and Xac. nih.govmdpi.com

Triazole-Quinazolinone Hybrids: In another study, eighteen 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives were synthesized. Several of these compounds displayed potent antibacterial activity against Xanthomonas oryzae pv. oryzae. wjbphs.com

Table 1: Antibacterial Activity of this compound Derivatives against Plant Pathogens

Derivative Class Pathogen Key Findings
Thiazole-containing Xanthomonas oryzae pv. oryzae (Xoo) Compound A1 EC50 of 156.7 µM, superior to commercial agents. scite.ainih.gov
Thiazole-containing Xanthomonas axonopodis pv. citri (Xac) Several derivatives showed promising activity. nih.govmdpi.com
Triazole-quinazolinone hybrids Xanthomonas oryzae pv. oryzae (Xoo) Several compounds exhibited potent inhibition. wjbphs.com

Derivatives of this compound have also been extensively studied for their activity against a range of human pathogens, including multidrug-resistant strains.

Thiazole-Containing Derivatives: A 2020 study reported the synthesis of 36 thiazole-containing derivatives. The most potent of these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) of 8 µg/mL against Staphylococcus aureus, 16 µg/mL against Pseudomonas aeruginosa, and 32 µg/mL against Acinetobacter baumannii. vulcanchem.com The mechanism of action for these derivatives is believed to be the disruption of bacterial membrane integrity. vulcanchem.com

2-Amino-N-(p-Chlorophenyl)acetamide Derivatives: A series of these derivatives were synthesized and evaluated against four bacterial strains: Acinetobacter baumannii ATCC19606, Pseudomonas aeruginosa ATCC27853, Pseudomonas aeruginosa ATCC29260, and Staphylococcus aureus ATCC6538p. irejournals.comirejournals.com The compounds exhibited moderate to high antibacterial activities. irejournals.comirejournals.com One particular derivative, compound 5b, showed significant activity against A. baumannii with a disc inhibition zone of 32.0 mm. irejournals.com

N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives: A new series of these compounds was synthesized and showed a broad spectrum of activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with MIC values ranging from 1.95 to 500 µg/ml. nih.gov

1,3,4a,9-tetraza-4H-fluoren-2-amines linked to phenoxy-N-arylacetamide: These novel compounds were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov One derivative, compound 12b, was particularly promising against S. aureus, with an inhibition zone of 16 ± 0.7 mm, and had a low MIC value of 78.1 µg/mL. nih.gov

Theophylline-1,2,4-triazole tethered N-phenylacetamides: These derivatives showed significant antibacterial potential against Bacillus subtilis and Escherichia coli. frontiersin.org One compound, 4g, had a very low MIC of 0.28 ± 0.50 μg/mL against B. subtilis, while another, 4e, was highly potent against E. coli with an MIC of 0.20 ± 0.08 μg/mL. frontiersin.org

Table 2: Antibacterial Activity of this compound Derivatives against Human Pathogens

Derivative Class A. baumannii P. aeruginosa S. aureus B. subtilis E. coli
Thiazole-containing MIC: 32 µg/mL vulcanchem.com MIC: 16 µg/mL vulcanchem.com MIC: 8 µg/mL vulcanchem.com - -
2-Amino-N-(p-Chlorophenyl)acetamide DIZ: 32.0 mm irejournals.com Moderate to high activity irejournals.comirejournals.com Moderate to high activity irejournals.comirejournals.com - -
N-(2-hydroxy-4(or 5)-nitro/aminophenyl) - MIC: 1.95-500 µg/ml nih.gov MIC: 1.95-500 µg/ml nih.gov MIC: 1.95-500 µg/ml nih.gov MIC: 1.95-500 µg/ml nih.gov
1,3,4a,9-tetraza-4H-fluoren-2-amines - Moderate activity nih.gov IZ: 16 ± 0.7 mm, MIC: 78.1 µg/mL nih.gov Moderate activity nih.gov No action nih.gov
Theophylline-1,2,4-triazole tethered - - - MIC: 0.28 ± 0.50 µg/mL frontiersin.org MIC: 0.20 ± 0.08 µg/mL frontiersin.org

DIZ = Disc Inhibition Zone; IZ = Inhibition Zone

Against Plant Pathogens (e.g., Xanthomonas oryzae, Xanthomonas axonopodis)

Antifungal Activity (e.g., Aspergillus flavus)

The antifungal potential of this compound derivatives has also been explored, with some compounds showing promising activity against clinically relevant fungi.

2-chloro-N-phenylacetamide (A1Cl): This synthetic amide has demonstrated antifungal activity against strains of Aspergillus flavus. nih.govscielo.br The Minimum Inhibitory Concentration (MIC) ranged from 16 to 256 μg/mL, and the Minimum Fungicidal Concentration (MFC) was between 32 and 512 μg/mL. nih.govscielo.br The proposed mechanism of action involves binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis. nih.govscielo.br

N-phenylacetamide-incorporated 1,2,3-triazoles: A series of these compounds were screened for their in vitro antifungal activity against several fungal strains, including Aspergillus flavus. rsc.org Triazoles derived from 4-nitrophenol (B140041) displayed excellent antifungal activity against all tested strains. rsc.org

Antiparasitic Activity (e.g., Nematicidal against Meloidogyne incognita)

Certain derivatives of this compound have shown potential as nematicides, which are crucial for controlling parasitic nematodes in agriculture.

Thiazole-Containing Derivatives: In tests against the root-knot nematode Meloidogyne incognita, some N-phenylacetamide derivatives containing 4-arylthiazole moieties exhibited significant nematicidal activity. nih.govnih.gov One compound, A23, displayed excellent activity, achieving 100% mortality at a concentration of 500 μg/mL and 53.2% mortality at 100 μg/mL after 24 hours of treatment. scite.ainih.gov

General Derivatives: Other research has also highlighted the nematicidal properties of this compound derivatives against Meloidogyne incognita, with some achieving over 100% mortality at specific concentrations.

Anti-Helicobacter pylori Activity

The bacterium Helicobacter pylori is a major cause of gastric ulcers and other stomach ailments. Derivatives of this compound have been investigated as potential treatments.

(Thio)barbituric-phenoxy-N-phenylacetamide Derivatives: A novel series of these compounds were synthesized and evaluated as inhibitors of H. pylori urease, a key enzyme for the bacterium's survival in the stomach. All synthesized compounds showed significantly more potent inhibition than the standard inhibitors thiourea (B124793) and hydroxyurea, with IC50 values ranging from 0.69 ± 0.33 to 2.47 ± 0.23 μM. researchgate.netresearchgate.net

Anticoagulant Activity

Some derivatives of this compound have been investigated for their ability to prevent blood clotting.

1,3,4-Oxadiazole (B1194373) Derivatives: A series of 2-{5-[2-(4-Chlorophenoxy)propan-2-yl]-1,3,4-oxadiazol-2-ylthio}-N-phenylacetamide derivatives were synthesized and evaluated for their anticoagulant activity. mdpi.com Most of these compounds showed prominent prolongation of clotting time in rats, with one compound, 3a, demonstrating a clotting time of 342 seconds. mdpi.com

Coumarin (B35378) Derivatives: While a series of coumarin derivatives of this compound were synthesized and screened for anticoagulant activity, most showed no significant effect. However, a few compounds did exhibit moderate anticoagulant activity. ajpamc.com

Other Potential Biological Activities

Analgesic Properties of Related Derivatives

Derivatives of this compound have been investigated for their pain-relieving capabilities. Certain phenylacetamide derivatives are recognized for their potential analgesic effects, making them valuable in the field of medicinal chemistry. solubilityofthings.comgoogle.co.zw For instance, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their analgesic activity, among other properties. innovareacademics.innih.gov The results indicated that derivatives bearing a nitro group exhibited good analgesic activity. innovareacademics.innih.gov

In another study, N-(2-Hydroxyphenyl) Acetamide demonstrated significant analgesic potential in an acetic acid-induced writhing test in mice, with results comparable to the standard drug Indomethacin. bohrium.com Furthermore, some tryptanthrin (B1681603) derivatives, which can be related to the broader class of acetamides, have shown significant dose-dependent inhibition of pain in various models, even outperforming established drugs like aspirin (B1665792) and indomethacin. researchgate.net These findings underscore the potential of this chemical scaffold in the development of new analgesic agents.

Anticonvulsant Effects

The anticonvulsant properties of this compound derivatives have been a significant area of research. Studies have shown that the core structure is a key pharmacophore for anticonvulsant activity. nih.gov For example, 2-amino-N-benzyl-2-phenylacetamide has been shown to exhibit anticonvulsant activity, and modifications to its structure, particularly at the C(2) position, can enhance this effect in animal models.

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that their anticonvulsant activity was closely linked to the type of substituent at the 3-position of the anilide moiety. nih.govuj.edu.pl While many derivatives showed protection in the maximal electroshock (MES) seizure test, their efficacy was generally weaker than the standard drug phenytoin. nih.govuj.edu.pl The research highlighted that the exchange of a pyrrolidine-2,5-dione ring for a chain amide bound, as seen in these derivatives, influenced the anticonvulsant action. nih.gov

Further research into isatin-1-N-phenylacetamide derivatives also demonstrated anticonvulsant activity in both anti-MES and anti-pentylenetetrazole (PTZ) tests. scienceopen.com A series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized, and eleven of these compounds were found to be protective against PTZ-induced seizures. scienceopen.com Additionally, N-phenylacetamide and N-phenylpropanamide derivatives bearing 5-membered heterocyclic rings like pyrazole (B372694) and 1,2,4-triazole (B32235) have been evaluated, with the 1,2,4-triazole ring generally leading to superior anticonvulsant activity. researchgate.net

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

Compound Test Model Activity Reference
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide MES Effective at 100 mg/kg nih.govuj.edu.pl
N-(3-chlorophenyl)-2-morpholino-acetamide MES Protection at 100 mg/kg and 300 mg/kg nih.govuj.edu.pl
2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives (11 compounds) PTZ-induced seizure Protective scienceopen.com

Anti-HIV-1 Activity

The fight against Human Immunodeficiency Virus 1 (HIV-1) has led to the exploration of various chemical entities, including derivatives of this compound. These compounds have shown potential as inhibitors of key viral components.

One area of focus has been the HIV-1 capsid (CA) protein. Phenylalanine derivatives have been designed and synthesized as HIV-1 CA protein inhibitors. nih.gov In one study, 4-methoxy-N-methylaniline substituted phenylalanine (II-13c) and indolin-5-amine (B94476) substituted phenylalanine (V-25i) displayed significant anti-HIV-1 activity, with EC50 values of 5.14 µM and 2.57 µM, respectively. nih.gov Surface Plasmon Resonance (SPR) assays confirmed that these compounds tend to bind to the HIV-1 CA hexamer. nih.gov Another study using a click chemistry-based library identified a 1,2,3-triazole-containing phenylalanine derivative (13m) with an EC50 value of 4.33 µM, similar to the lead compound PF-74. nih.gov

Derivatives have also been investigated as HIV-1 protease inhibitors. One study reported a derivative, 10e, which incorporates a 2-phenylacetamide (B93265) derivative as a P2 ligand. researchgate.net This compound showed remarkable enzyme inhibitory activity with an IC50 of 2.53 nM and a 68% inhibition of wild-type HIV-1 in vivo. researchgate.net Importantly, it also exhibited activity against darunavir-resistant HIV-1 variants. researchgate.net

Furthermore, research into 2-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substitutedphenyl) acetamide analogs as non-nucleoside reverse transcriptase inhibitors (NNRTIs) showed weak inhibitory activity at a concentration of 20 μM. d-nb.info

Table 2: Anti-HIV-1 Activity of Selected this compound Derivatives

Compound/Derivative Series Target Activity (EC50/IC50) Reference
4-methoxy-N-methylaniline substituted phenylalanine (II-13c) HIV-1 Capsid 5.14 µM nih.gov
Indolin-5-amine substituted phenylalanine (V-25i) HIV-1 Capsid 2.57 µM nih.gov
1,2,3-triazole-containing phenylalanine derivative (13m) HIV-1 Capsid 4.33 µM nih.gov

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory activities in various studies. A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anti-inflammatory potential. innovareacademics.innih.gov The research revealed that derivatives containing halogens on the aromatic ring showed enhanced anti-inflammatory activity. nih.govresearchgate.net Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) exhibited significant anti-inflammatory effects. nih.govresearchgate.net

In another study, N-(2-Hydroxyphenyl) Acetamide was assessed for its in-vitro and in-vivo anti-inflammatory properties. bohrium.com The compound showed significant inhibition of protein denaturation in-vitro and a significant reduction of paw edema in a formalin-induced paw edema model in-vivo, with results comparable to the standard drug Indomethacin. bohrium.com

Furthermore, a study on phenylglyoxylic acid derivatives, which are structurally related, showed that these compounds possess significant anti-inflammatory activity. researchgate.net The compound 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide was identified as the most active in reducing edema formation in mice. researchgate.net Phenyl sulfonamide derivatives have also been designed as modulators of pulmonary inflammatory response, with some showing a significant in vitro anti-TNF-α effect. mdpi.com

Antioxidant Potential

The antioxidant capacity of this compound derivatives has been explored through various assays. A study on N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives revealed considerable antioxidant activity in both ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) methods. bohrium.com Compounds with halogen substitutions on the phenyl ring, such as 3j, 3a, and 3k, showed remarkable activity at low concentrations. bohrium.com

Similarly, N-(2-Hydroxyphenyl) Acetamide exhibited high radical scavenging activity (88.16%) in the DPPH assay at a concentration of 300 μg/ml. bohrium.com Another study evaluated a series of benzotriazole (B28993) substituted with N-Phenylacetamide and found that several derivatives showed high antioxidant activity in the Griess reaction assay. researchgate.net

A series of novel aminothiazole derivatives were also synthesized and showed antioxidant activity in DPPH, reducing power, and FRAP methods. mdpi.com Furthermore, research on aminocarbonitrile derivatives incorporating carbohydrate moieties indicated that all synthesized compounds had significant antioxidant activity, with one compound in particular displaying the highest antioxidant power. acs.org

Table 3: Antioxidant Activity of Selected this compound Derivatives

Compound/Derivative Series Assay Activity Reference
N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives (3j, 3a, 3k) FRAP, DPPH Remarkable activity at low concentrations bohrium.com
N-(2-Hydroxyphenyl) Acetamide DPPH 88.16% radical scavenging at 300 μg/ml bohrium.com
Benzotriazole Substituted with N-Phenylacetamide (IIa, IIIa) Griess reaction Highest antioxidant activity in series researchgate.net

Anticancer Potential

The potential of this compound derivatives as anticancer agents is an active area of investigation. Phenylacetamide derivatives have been identified as potential anticancer agents, with studies showing their ability to inhibit the growth of various cancer cell lines. researchgate.netnih.gov

A study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives demonstrated potent cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.irijcce.ac.ir Compound 8a, with an ortho chlorine moiety on the phenyl ring, was the most active against HeLa cells, with an IC50 value of 1.3 µM. ijcce.ac.irijcce.ac.ir These compounds were found to induce apoptosis through caspase 3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species. ijcce.ac.irijcce.ac.ir

Another study focused on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and found them to be potent anticancer agents, particularly against the PC3 (prostate carcinoma) cell line. nih.gov Compounds with a nitro moiety showed higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov

Furthermore, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. innovareacademics.innih.gov The results showed that derivatives with halogen substitutions on the aromatic ring favored anticancer activity, and a nitro-group-bearing derivative also exhibited good anticancer effects. innovareacademics.innih.gov

Table 4: Anticancer Activity of Selected this compound Derivatives

Compound/Derivative Series Cell Line(s) Activity (IC50) Reference
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (8a) HeLa 1.3 µM ijcce.ac.irijcce.ac.ir
2-(4-Fluorophenyl)-N-phenylacetamide (2b) PC3 52 µM nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide (2c) MCF-7 100 µM nih.gov

Mechanistic Investigations of 2 Amino N Phenylacetamide Action

Elucidation of Enzyme Binding Mechanisms

The biological activity of 2-Amino-N-phenylacetamide derivatives is frequently attributed to their ability to bind to and modulate the function of specific enzymes. This interaction can lead to the inhibition of critical metabolic pathways in target organisms. The structure of the compound allows it to fit into the active sites of various enzymes, disrupting their catalytic activity.

Molecular docking studies and enzymatic assays have identified several key enzyme targets:

Fungal Enzymes : In the context of antifungal activity, derivatives like 2-chloro-N-phenylacetamide have been investigated for their interaction with enzymes crucial for fungal survival. scielo.br Molecular docking simulations have shown potential binding to sterol-14-α-demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. scielo.brrsc.org The interaction involves hydrogen bonds and steric hindrance within the enzyme's active site. scielo.br Another proposed target is thymidylate synthase, where interactions with amino acid residues like glycine (B1666218) and tyrosine could inhibit DNA synthesis. scielo.br

Bacterial Enzymes : Certain derivatives have been found to target bacterial proteins. For instance, a 2-oxo-N-phenylacetamide derivative demonstrated strong binding activity to a CRP-like protein (Clp) in Xanthomonas oryzae pv. oryzae (Xoo), a plant pathogen. acs.orgresearchgate.net This interaction can lead to a reduction in the expression of the clp gene, attenuating the bacterium's virulence. acs.org

Viral Enzymes : The potential for these compounds extends to antiviral applications. Derivatives of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide have shown inhibitory activity against HIV-1 reverse transcriptase (RT), a key enzyme for viral replication. vulcanchem.com

Other Enzymes : Research has also explored the inhibitory effects on other enzymes, such as carbonic anhydrase. nih.gov Studies on (R)-2-Amino-2-phenylacetamide suggest it may inhibit phenylalanine hydroxylase.

Interactive Table: Molecular Docking of 2-chloro-N-phenylacetamide (A1Cl) with Fungal Enzymes

Enzyme TargetPDB IDBinding Energy (Kcal/mol)Interacting Amino Acids (Example)
Sterol-14-α-demethylase4UYL-Glycine scielo.br
Thymidylate synthase5UIV-83.36Glycine97, Tyrosine, Arginine71 scielo.br
Delta-14-sterol reductase4QUB-61.92Leucine306A scielo.br

Cellular and Subcellular Targets

Beyond specific molecular interactions with enzymes and receptors, the mechanisms of action for this compound derivatives also involve direct effects on the structural integrity of pathogenic cells.

A key mechanism for the antifungal activity of certain derivatives is the disruption of the fungal cell membrane through interaction with ergosterol. scielo.brscielo.br Ergosterol is the primary sterol in fungal plasma membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and fluidity. scielo.br

Studies on 2-chloro-N-phenylacetamide against Aspergillus flavus have shown that the presence of exogenous ergosterol significantly increases the minimum inhibitory concentration (MIC) of the compound. scielo.brscielo.br This suggests that the compound binds to ergosterol, which sequesters it and prevents it from exerting its antifungal effect. This binding is a likely mechanism of action, similar to that of polyene antifungals like Amphotericin B. scielo.brscielo.br

Interactive Table: Effect of Ergosterol on MIC of 2-chloro-N-phenylacetamide (A1Cl) against Aspergillus flavus

A. flavus StrainMIC (µg/mL) without ErgosterolMIC (µg/mL) with ErgosterolFold Increase
ATCC 1601312810248
LM 22 (Clinical)64102416

Data sourced from studies on A1Cl. scielo.brscielo.br

The antibacterial action of N-phenylacetamide derivatives has been linked to the physical disruption of the bacterial cell membrane. This mechanism leads to a loss of cellular integrity, leakage of cytoplasmic contents, and ultimately, cell death.

A scanning electron microscopy (SEM) investigation confirmed that N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide could cause cell membrane rupture of the plant pathogen Xanthomonas oryzae pv. Oryzae (Xoo). nih.govresearchgate.netnih.gov Further evidence for membrane damage comes from studies showing the release of materials that absorb light at 260 nm (indicative of nucleic acids) from bacterial suspensions treated with these compounds, confirming that irreversible damage to the cell membrane occurs. mdpi.com This disruptive action on the membrane is a key component of the bactericidal effect of these compounds. vulcanchem.com

The modulation of neuronal excitability by this compound derivatives is a direct consequence of their interactions with ion channels. mdpi.com This activity is the foundation of their potential use as anticonvulsant agents.

Cell Membrane Rupture in Bacterial Pathogens

Proposed Mechanistic Pathways in Chemical Reactions

The this compound structure features several functional groups that can participate in a variety of chemical reactions. The primary reactive sites are the amino group and the amide linkage. Proposed mechanistic pathways include:

Oxidation : The amino group can be oxidized to form the corresponding nitroso or nitro derivatives.

Reduction : The amide functional group can be reduced to form secondary amines using strong reducing agents like lithium aluminum hydride. masterorganicchemistry.com

Substitution : The amino group can act as a nucleophile in substitution reactions, leading to the formation of various N-substituted derivatives. The phenyl rings can also undergo electrophilic substitution reactions.

Hydrolysis : The amide bond can be cleaved via hydrolysis under strong acidic or basic conditions, breaking the molecule down into its constituent carboxylic acid (phenylacetic acid derivative) and amine (aniline derivative). masterorganicchemistry.compatsnap.com

Amide Bond Formation : The parent compound itself serves as a key intermediate in chemical synthesis. The amino group can react with acylating agents, or the core structure can be built via the reaction of a phenylacetic acid derivative with an appropriate aniline (B41778), often using coupling agents. nih.gov

Trimethyl Borate (B1201080) Mediated Amidation Pathways

The direct formation of amides from carboxylic acids and amines is a fundamentally important transformation, though it can be challenging due to the formation of unreactive ammonium (B1175870) carboxylate salts. Boron-based reagents, such as trimethyl borate (B(OMe)₃), have emerged as effective mediators for this reaction, offering a greener and more efficient alternative to traditional coupling agents. researchgate.netnih.gov The mechanism for the trimethyl borate mediated synthesis of an amide, which can be applied to the formation of this compound from phenylglycine and aniline, proceeds through the activation of the carboxylic acid.

A plausible reaction mechanism involves the initial reaction of the carboxylic acid (phenylglycine) with trimethyl borate. researchgate.net This forms an activated borate ester intermediate along with methanol (B129727) as a byproduct. researchgate.net This activated intermediate is highly susceptible to nucleophilic attack. The amine (aniline) then reacts with the activated borate ester. This nucleophilic acyl substitution step results in the formation of the desired amide, this compound, and regenerates a boron-containing species.

Research on similar amidation reactions, such as the synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, has provided significant insight into this pathway. In that specific study, an active α-hydroxy ester intermediate was isolated and characterized, confirming the proposed mechanistic steps. researchgate.netnih.gov The trimethyl borate mediated approach was found to be highly selective, proceeding without disturbing existing stereocenters. researchgate.netnih.gov

The efficiency of borate-mediated amidation can be influenced by the specific borate ester used. While trimethyl borate is effective, studies have shown that other borates, like tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃], can also facilitate these reactions, sometimes with improved yields or under milder conditions. acs.orgacs.org The choice of solvent also plays a role, with acetonitrile (B52724) often being a suitable medium for these reactions. ucl.ac.uk

ParameterObservationSource
Reagent Trimethyl Borate (B(OMe)₃) researchgate.net
Reactants Carboxylic Acid (e.g., Phenylglycine) and Amine (e.g., Aniline) ucl.ac.uk
Key Intermediate Activated Borate Ester researchgate.net
Byproduct Methanol researchgate.net
Mechanism 1. Activation of carboxylic acid by B(OMe)₃ to form a borate ester. 2. Nucleophilic attack by the amine on the activated ester. 3. Formation of the amide bond. researchgate.net
Advantages Greener, economic, and selective method. Avoids harsh coupling agents. researchgate.netnih.gov

Enzymatic Acetylation Mechanisms

Enzymatic acetylation represents a highly specific and efficient method for modifying amine-containing compounds like this compound. The primary enzymes involved in this biotransformation are Arylamine N-acetyltransferases (NATs). nih.govacs.org These cytosolic enzymes play a crucial role in the metabolism and detoxification of numerous drugs and xenobiotics by catalyzing the transfer of an acetyl group from a donor molecule, typically Acetyl Coenzyme A (AcCoA), to the amino group of an arylamine or related compound. acs.orgnih.govfrontiersin.org

The catalytic mechanism of NATs is well-characterized and follows a "ping-pong bi-bi" kinetic model. nih.govacs.org This two-step process involves:

Acetylation of the Enzyme: The acetyl group from AcCoA is transferred to a cysteine residue in the enzyme's active site, forming a covalent acetyl-enzyme intermediate and releasing Coenzyme A.

Acetylation of the Substrate: The arylamine substrate (in this case, the primary amino group of a precursor) binds to the acetylated enzyme. The acetyl group is then transferred from the cysteine residue to the substrate's amino group, forming the N-acetylated product and regenerating the free enzyme. nih.gov

Structural and kinetic studies have identified a highly conserved Cys-His-Asp catalytic triad (B1167595) as essential for NAT activity. nih.govresearchgate.net Within the active site, the cysteine and histidine residues form a thiolate-imidazolium ion pair, which is crucial for the nucleophilic attack on the acetyl group of AcCoA. nih.govacs.org

Beyond NATs, other enzymes have been harnessed for N-acetylation reactions, highlighting the versatility of biocatalysis. For instance, acyltransferases from Mycobacterium smegmatis (MsAcT) have been used for the N-acetylation of a broad range of primary amines in aqueous systems. unimi.itresearchgate.net These enzymes can utilize alternative acyl donors like vinyl acetate (B1210297), often achieving high yields and excellent chemoselectivity under mild, environmentally friendly conditions. unimi.itacs.org

Enzyme FamilyMechanismKey FeaturesAcyl DonorSource
Arylamine N-acetyltransferases (NATs) Ping-Pong Bi-BiCys-His-Asp catalytic triad; forms a covalent acetyl-enzyme intermediate.Acetyl Coenzyme A (AcCoA) nih.govacs.org
Acyltransferase from M. smegmatis (MsAcT) TransacylationHigh chemoselectivity; operates in aqueous media under mild conditions.Vinyl Acetate, Ethyl Acetate unimi.itresearchgate.net
Lipases (e.g., Novozym 435) Kinetically Controlled SynthesisChemoselective N-acetylation over O-acetylation in bifunctional compounds.Vinyl Esters (e.g., Vinyl Acetate) acs.orgacs.org

Structure Activity Relationship Sar Studies of 2 Amino N Phenylacetamide Chemotypes

Impact of Stereochemistry on Biological Activity and Drug Design

Stereochemistry is a pivotal factor in the biological activity of chiral compounds like 2-Amino-N-phenylacetamide derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target. nih.gov

In a study of this compound analogs as Slack potassium channel inhibitors, researchers synthesized both the (R)- and (S)-enantiomers of specific derivatives. nih.gov The results indicated no significant preference for one enantiomer over the other, suggesting that for this particular biological target, the stereocenter at the alpha-carbon of the acetamide (B32628) did not play a crucial role in binding or inhibition. nih.gov However, this is not always the case, as the stereochemistry of other chiral compounds has been shown to be critical for their biological function. nih.gov For instance, in a different class of compounds, the natural (5S, αS) isomers were potent antimalarial agents, while isomers with the (5R, αR) configuration showed moderate activity. nih.gov

The table below illustrates the comparison of enantiomers for Slack channel inhibition. nih.gov

Table 1: Comparison of Enantiomers for Slack Channel Inhibition

Compound Enantiomer Target Activity (IC50 in µM)
60 S Slack Channel 2.1
62 R Slack Channel 2.3
61 S Slack Channel 1.5
63 R Slack Channel 1.9

Data sourced from a 2022 study on this compound inhibitors of Slack potassium channels. nih.gov

Influence of Substituent Nature and Position on Aromatic Rings

The electronic and steric properties of substituents on the aromatic rings of this compound derivatives are determinant factors of their biological activity.

For antibacterial applications, the presence of electron-withdrawing groups, such as fluorine, at the para-position of the phenyl ring has been shown to enhance potency. One study found that a 4-fluoro substitution resulted in a 40% increase in antibacterial activity compared to chloro or bromo analogs. vulcanchem.com In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, compounds with electron-withdrawing substituents at the 4-position of the benzene (B151609) ring generally exhibited higher bactericidal activity than those with electron-donating substituents. mdpi.com The order of inhibitory effect against Xanthomonas oryzae pv. Oryzae (Xoo) was found to be 4-F > 4-Cl > 4-Br. mdpi.com

Conversely, in the context of Slack potassium channel inhibitors, the structure-activity relationship was found to be relatively "flat." nih.govnih.gov This means that many modifications to the aromatic ring resulted in a loss of activity. For instance, replacing a 5-chloro group with other electron-withdrawing groups like bromo and trifluoromethyl maintained similar potency. nih.gov However, replacing a 2-methoxy group with halogens or a methyl group was not effective. nih.gov

The following table summarizes the effect of different substituents on the N-phenyl ring on antibacterial activity against Xoo. mdpi.com

Table 2: Effect of N-Phenyl Ring Substituents on Antibacterial Activity

Compound ID Substituent (R) EC50 (µM) against Xoo
A1 4-F 156.7
A4 4-Cl 194.9
A7 4-Br >200
A11 4-CH3 >200
A12 H >200

Data from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. mdpi.com

Modification of Amide Nitrogen and Side Chains

Modifications to the amide nitrogen and the alpha-amino side chain of the this compound scaffold significantly impact the molecule's properties and biological activity.

Lengthening the alkyl chain on the alpha-amino group can improve lipid solubility, which may enhance membrane penetration. vulcanchem.com However, this can also lead to a decrease in aqueous solubility. vulcanchem.com In the development of Slack channel inhibitors, various modifications were made to the linker and the "western ring" attached to the alpha-amino group. nih.gov For example, replacing a piperazine (B1678402) linker with other cyclic amines or acyclic chains often led to a decrease or complete loss of inhibitory activity, highlighting the specific structural requirements for this target. nih.gov

Furthermore, the nature of the amide side chain itself can be altered. In one study, replacing the acetamide group with a propionamide (B166681) in a series of antibacterial N-phenylacetamide derivatives was explored. mdpi.com This change in the side chain length and bulk can influence how the molecule fits into the binding site of its target protein.

Correlation between Structural Features and Specific Biological Targets

The specific structural features of this compound derivatives are closely correlated with their activity against different biological targets.

Slack Potassium Channel Inhibition SAR

The SAR for Slack potassium channel inhibitors based on the this compound scaffold has been described as "flat," indicating that even minor structural changes can lead to a significant loss of activity. nih.govnih.gov

Eastern Ring (N-phenylacetamide portion): Replacement of a 5-chloro substituent on the phenyl ring with other electron-withdrawing groups like bromo and trifluoromethyl resulted in compounds with similar potency to the original hit compound, VU0606170. nih.gov However, a bromo-substituted analog showed about half the efficacy. nih.gov Altering the 2-methoxy group to halogens or a methyl group was detrimental to activity. nih.gov Lengthening or branching the alkyl ether substituent at the 2-position led to a 2- to 3-fold decrease in potency. nih.gov

Western Ring and Linker (amino-side chain portion): The structure of the linker and the ring attached to the alpha-amino group is critical. Significant modifications in this region generally resulted in a loss of Slack channel inhibition. nih.gov

The table below shows the SAR for the eastern ring of this compound analogs as Slack channel inhibitors. nih.gov

Table 3: Eastern Ring SAR for Slack Channel Inhibition

Compound 5-Position Substituent 2-Position Substituent Activity (IC50 in µM) Efficacy (%)
4 (VU0606170) Cl OMe 2.4 100
25 Br OMe 1.4 52
27 CF3 OMe 2.4 89
29 Cl F Inactive -
30 Cl Cl Inactive -
32 Cl OEt 7.1 98
33 Cl O(n-Pr) 4.3 95

Data from a 2022 study on this compound inhibitors of Slack potassium channels. nih.gov

Antibacterial Activity SAR

For antibacterial activity, the SAR of N-phenylacetamide derivatives often involves the incorporation of heterocyclic moieties and specific substitutions on the phenyl rings.

Arylthiazole Moiety: A series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety showed promising antibacterial activity against plant pathogenic bacteria. nih.gov

Substituents on the N-phenyl ring: As previously mentioned, electron-withdrawing groups at the para-position of the N-phenyl ring, such as fluorine, enhance antibacterial activity. mdpi.com

Substituents on the 4-arylthiazole ring: The type and position of substituents on the 4-aryl ring of the thiazole (B1198619) also significantly influence activity. A 4-fluoro substituent on this ring was found to be most beneficial for activity against Xoo. mdpi.com

The following table highlights the antibacterial efficacy of selected N-phenylacetamide derivatives containing a 4-arylthiazole moiety against Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com

Table 4: Antibacterial Activity of N-phenylacetamide-thiazole Derivatives

Compound ID 4-Aryl Substituent N-phenylacetamide Substituent EC50 (µM) against Xoo
A1 4-Fluorophenyl 4-amino 156.7
A4 4-Chlorophenyl 4-amino 194.9
A13 4-Fluorophenyl 4-propionamido >200

Data from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. mdpi.com

Anticoagulant Activity SAR

The this compound scaffold has also been explored for anticoagulant activity, primarily as inhibitors of Factor VIIa (FVIIa). scite.ai Research in this area has led to the design of N-Phenyl-2-(Phenyl-Amino) Acetamide derivatives. While specific SAR data for this compound itself as an anticoagulant is limited in the provided search results, related structures have been investigated. For instance, derivatives of 1,3,4-oxadiazole (B1194373) incorporating an N-phenylacetamide moiety have shown anticoagulant effects. mdpi.com In these studies, substitutions on the N-phenyl ring influenced the activity. Compounds with a simple phenyl group or a 2,4-dimethylphenyl group showed significant prolongation of clotting time. mdpi.com This indicates that, similar to other biological targets, the substitution pattern on the aromatic ring is a key determinant of activity.

Computational Chemistry and Molecular Modeling of 2 Amino N Phenylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 2-Amino-N-phenylacetamide, DFT calculations are instrumental in predicting their reactivity and understanding their electronic characteristics. cyberleninka.ru

DFT calculations, particularly at the B3LYP/6-311G(d,p) level of theory, are employed to compute a set of global and local reactivity descriptors that measure the reactivity of molecular systems. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), softness (ᵟ), and the electrophilicity index (ω). The ionization potential represents the energy required to remove an electron, while electron affinity is the energy released when an electron is added. These values are crucial for understanding how a molecule will interact with other chemical species. researchgate.net

The electronic structure and potential reactive sites on the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack. scispace.com For instance, Mulliken population analysis can reveal the charges on individual atoms, indicating which atoms carry the largest positive or negative charges and are therefore most likely to be involved in interactions. The stability of phenylacetamide derivatives in various environments can also be assessed, as their electron density can be redistributed under the influence of external fields, a property important for material chemistry. scispace.com

Table 1: Key Reactivity Descriptors Calculated by DFT

Descriptor Formula Description
Ionization Potential (I) I = -EHOMO The energy required to remove an electron from a molecule.
Electron Affinity (A) A = -ELUMO The energy released when a molecule accepts an electron.
Electronegativity (χ) χ = (I + A) / 2 The ability of an atom or group to attract electrons towards itself.
Global Hardness (η) η = (I - A) / 2 Measures the resistance to change in electron distribution.
Softness (ᵟ) ᵟ = 1 / η The reciprocal of hardness, indicating the ability to accept electrons.
Electrophilicity Index (ω) ω = χ² / 2η A measure of energy loss due to maximum electron flow between a donor and an acceptor.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. cyberleninka.runih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable. cyberleninka.ruresearchgate.net For example, studies on 2-(2-aryl amino) phenyl acetamide (B32628) derivatives have shown that the energy gap can be correlated with biological activity. cyberleninka.ru The analysis of these frontier orbitals helps explain the charge transfer that occurs within the molecule through its conjugated pathways. scispace.com

Table 2: Theoretical HOMO, LUMO, and Energy Gap Calculations for 2-(2-aryl amino) phenyl acetamide Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Compound B -8.54 -3.98 4.56
Compound D -9.01 -4.87 4.14
Compound F -8.87 -4.56 4.31
Compound K -8.76 -4.43 4.33

Data derived from theoretical calculations for select acetamide derivatives. cyberleninka.ru

Prediction of Reactivity and Electronic Structure

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity.

Molecular docking is a cornerstone in the design of enzyme inhibitors based on the this compound scaffold. By simulating the binding of these compounds to the active site of a target enzyme, researchers can predict their binding affinity and inhibitory potential. nih.gov This approach has been successfully applied to various enzymes.

For instance, derivatives of N-phenylacetamide have been docked into the active sites of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII to predict their binding conformations and rationalize their inhibitory activity. nih.gov Similarly, docking studies on 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide derivatives against the HIV-1 reverse transcriptase (RT) enzyme have been used to evaluate their potential as NNRTIs. In another study, benzylidene amino phenyl acetamides were examined as potential inhibitors of thymidylate kinase (TMK), an enzyme crucial for bacterial DNA synthesis. researchgate.netsemanticscholar.org The docking scores, often expressed in kcal/mol, provide a quantitative measure of the binding affinity. semanticscholar.org

Table 3: Predicted Binding Affinities of Phenylacetamide Derivatives Against Various Enzyme Targets

Derivative Class Enzyme Target Docking Score/Binding Energy Key Finding
Isatin N-phenylacetamide conjugates Carbonic Anhydrase II (hCA II) KI = 5.87 nM Showed effective inhibition compared to the standard inhibitor Acetazolamide. nih.gov
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide HIV-1 Reverse Transcriptase G Score = -11.69 Ranked high among synthesized compounds for potential RT inhibitory activity.
Benzylidene amino phenyl acetamides Thymidylate Kinase (SaTMK) ΔBind = -65.80 kcal/mol Displayed high negative binding free energy, indicating strong potential as an inhibitor. semanticscholar.org
Quinazolinone-1,2,3-triazole-acetamide conjugates α-glucosidase - Docking studies investigated the structural behavior of derivatives inside the enzyme's active site. nih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the receptor's binding pocket. researchgate.net These interactions are crucial for the stability of the ligand-receptor complex and determine the compound's specificity and potency.

Common interactions observed in docking studies of phenylacetamide derivatives include:

Hydrogen Bonds: These are critical for anchoring the ligand in the active site. For example, the amide –NH group of a derivative was shown to form a hydrogen bond with the carbonyl group of Lysine 101 in the HIV-1 RT enzyme.

Hydrophobic Interactions: Aromatic rings in the phenylacetamide structure often engage in hydrophobic interactions with nonpolar residues of the protein. semanticscholar.orgresearchgate.net

Pi-Pi Stacking: The phenyl ring can form π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), as seen in the binding of a derivative to Phe66 in the thymidylate kinase enzyme. semanticscholar.org

Salt Bridges: Interactions between charged groups on the ligand and receptor can form salt bridges. researchgate.net

In studies of novel heterocycles derived from 2-Cyano-N-arylacetamide, ligands were found to interact with amino acids of target proteins through hydrogen bonds with residues like SER84 and GLY86, with calculated binding energies around -6.5 kcal/mol. ekb.eg

Ligand-Protein Binding Affinity Prediction for Enzyme Inhibitors

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex in a dynamic, solvated environment that mimics physiological conditions. scispace.comsemanticscholar.org

A simulation running for a duration such as 100 or 150 nanoseconds can evaluate the stability of the complex. scispace.comresearchgate.net Researchers monitor parameters like the root-mean-square deviation (RMSD) of the ligand and protein to see if the binding pose remains stable throughout the simulation. For example, an MD simulation of a benzylidene amino phenyl acetamide derivative bound to thymidylate kinase showed that the Phe66 amino acid residue maintained continuous connections with the ligand, confirming a stable binding interaction. semanticscholar.org These simulations provide a more realistic and robust evaluation of a compound's potential as a drug candidate by confirming that the interactions predicted by docking are maintained over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of N-phenylacetamide, 2D and 3D-QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects.

In one study, 2D-QSAR models were developed for a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as potential inhibitors of the influenza A virus. tandfonline.com The study utilized Genetic Function Approximation (GFA) coupled with Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) to build the QSAR models. The statistical robustness of these models was confirmed by their high correlation coefficients for the training set (r²train) and the internal validation (q²). tandfonline.com The GFA-MLR model showed an r²train of 0.8861 and a q² of 0.7864, while the GFA-ANN model demonstrated even better predictive power with an r²train of 0.8980 and a q² of 0.8884. tandfonline.com These models successfully passed the established benchmarks for acceptable QSAR models, indicating their reliability in predicting the anti-influenza activity of new compounds based on their molecular descriptors. tandfonline.com

Another research effort focused on the development of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various diseases including cancer. nih.govnih.gov A 2D-QSAR study was performed on a series of these derivatives to create validated models for the tumor-associated isoforms hCA IX and hCA XII. nih.govnih.gov These models helped in elucidating the specific descriptors that control the inhibitory activity, thereby providing a predictive tool for designing novel isatin-based derivatives with enhanced potency. nih.govnih.gov

The following table summarizes the key statistical parameters of the QSAR models developed for N-phenylacetamide derivatives:

QSAR Model Target r² (training set) q² (internal validation) Reference
GFA-MLRInfluenza A Virus0.88610.7864 tandfonline.com
GFA-ANNInfluenza A Virus0.89800.8884 tandfonline.com
2D-QSARhCA IX and XII-- nih.govnih.gov

These QSAR studies underscore the importance of computational modeling in understanding the structure-activity landscape of this compound derivatives and in guiding the rational design of new therapeutic agents.

In Silico Screening and Drug Design Strategies

In silico screening and rational drug design are powerful strategies that leverage computational methods to identify and optimize potential drug candidates. For this compound and its analogs, these approaches have been pivotal in exploring their therapeutic potential against various biological targets.

Molecular docking, a key component of in silico screening, has been widely used to predict the binding conformations and affinities of N-phenylacetamide derivatives to their target proteins. For instance, in the study of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates as carbonic anhydrase inhibitors, molecular docking simulations were performed for the most active derivatives to understand their binding patterns within the active sites of different hCA isoforms (I, II, IX, and XII). nih.govnih.gov This provided a structural basis for their observed inhibitory activity and selectivity.

Similarly, in the quest for new histone deacetylase 6 (HDAC6) inhibitors, a series of α-amino amide derivatives, which includes the this compound moiety, were designed and evaluated. mdpi.com Molecular docking studies revealed that the α-amino amide portion of the lead compound coordinated with the zinc ion in the HDAC6 active site in a bidentate manner, a crucial interaction for inhibitory activity. mdpi.com This finding highlighted the high ligand efficiency of the this compound structural fragment, suggesting its utility for further structural modifications in the design of novel HDAC6 inhibitors. mdpi.com

Furthermore, in silico approaches have been employed to guide the synthesis of new this compound derivatives with potential anticancer activity. For example, a series of benzothiazole-fused acetamides were developed using a molecular hybridization approach guided by QSAR studies. journalgrid.com These compounds were then synthesized and screened for their in vitro cytotoxic activity against cancer cell lines. journalgrid.com

The drug design process often involves exploring different regions of a lead compound to establish structure-activity relationships (SAR). In the development of inhibitors for Slack potassium channels, SAR exploration around the this compound scaffold was systematically conducted. nih.gov This involved synthesizing and testing a library of analogs with modifications at various positions to identify substituents that enhance potency and efficacy. nih.gov

The following table lists some of the biological targets for which this compound derivatives have been designed and evaluated using in silico methods:

Biological Target Therapeutic Area In Silico Method(s) Reference(s)
Influenza A VirusInfectious Disease2D-QSAR, 3D-QSAR, Molecular Docking tandfonline.com
Carbonic Anhydrase (hCA) IsoformsCancer, Other DiseasesMolecular Docking, 2D-QSAR nih.govnih.gov
Histone Deacetylase 6 (HDAC6)Cancer, Neurological DisordersMolecular Docking, Reverse Molecular Docking mdpi.comresearchgate.net
Slack Potassium ChannelsNeurological DisordersStructure-Activity Relationship (SAR) guided by in silico modeling nih.gov
VEGFR-2/EGFR T790M Tyrosine KinaseCancerMolecular Docking rsc.org
NS3/4A protease of HCVInfectious DiseaseMolecular Docking frontiersin.orgnih.gov
Serine ProteaseVariousStructure-Activity Relationship (SAR), Molecular Docking frontiersin.orgnih.gov

Analytical and Characterization Techniques in 2 Amino N Phenylacetamide Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in the analysis of 2-Amino-N-phenylacetamide, offering a non-destructive means to probe its molecular structure.

Nuclear Magnetic Resonance (NMR: ¹H-NMR, ¹³C-NMR, ¹³C-DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H-NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in a molecule. In derivatives of this compound, characteristic signals are observed for the aromatic protons on the phenyl ring, the protons of the acetamide (B32628) group, and any substituents. For instance, in N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, a derivative, signals for the aromatic protons appear as multiplets, while the methyl protons of the acetamide group present as a singlet. mdpi.comnih.gov

¹³C-NMR (Carbon-13 NMR): This method identifies the different carbon environments in a molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal. bhu.ac.in For example, the carbonyl carbon of the amide group typically appears at a characteristic downfield chemical shift. In N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, the carbon signals are assigned to the acetamide, thiazole (B1198619), and phenyl moieties, confirming the compound's carbon skeleton. mdpi.comnih.gov

¹³C-DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a specialized ¹³C-NMR experiment that helps to distinguish between CH, CH₂, and CH₃ groups. bhu.ac.in This technique is particularly useful for assigning carbon signals in complex molecules by providing information on the number of attached protons.

Table 1: Representative NMR Data for a this compound Derivative

Functional Group¹H-NMR Chemical Shift (δ, ppm)¹³C-NMR Chemical Shift (δ, ppm)
Amide NH~10.19 (singlet)-
Phenyl H~7.27-7.96 (multiplets)~115.83-163.84
Acetamide CH₃~2.03 (singlet)~24.35
Amide C=O-~168.29
Data is for N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, a representative derivative. mdpi.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. In this compound, key vibrational bands include the N-H stretch of the amine and amide groups, the C=O stretch of the amide carbonyl, and C-H stretches of the aromatic ring. chemicalbook.com The presence and position of these bands provide confirmatory evidence for the compound's structure.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine/AmideN-H Stretch3200-3400
AmideC=O Stretch1640-1680
Aromatic RingC=C Stretch1450-1600
Aromatic RingC-H Bending690-900

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. chromatographyonline.com High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the precise molecular formula. chromatographyonline.combioanalysis-zone.com For this compound and its derivatives, HRMS is crucial for confirming the elemental composition and supporting the proposed structure. mdpi.com For instance, the calculated m/z for the protonated molecular ion [M+H]⁺ of a derivative can be compared to the experimentally found value to a high degree of precision. mdpi.com

UV-VIS Spectroscopy

UV-Visible (UV-VIS) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is useful for characterizing compounds containing chromophores, such as the aromatic phenyl ring in this compound. The absorption spectrum can be influenced by the solvent and the presence of various substituents on the aromatic ring. scispace.comresearchgate.net

Advanced Biological Assay Techniques

In the context of drug discovery and development, advanced biological assays are employed to evaluate the activity of compounds like this compound derivatives. For instance, in the study of Slack (KNa1.1) potassium channel inhibitors, a thallium (Tl⁺) flux assay in HEK-293 cells stably expressing the channel is utilized. nih.gov This high-throughput screening method allows for the rapid assessment of a compound's ability to modulate ion channel activity. nih.gov Furthermore, whole-cell electrophysiology assays using automated patch-clamp systems provide more detailed information on the mechanism and potency of channel inhibition. nih.gov For evaluating antimicrobial properties, in vitro inhibition activity against various phytopathogenic bacteria and fungi is assessed. researchgate.net Additionally, some studies have employed bioassays on aquatic organisms like Daphnia magna to assess the toxicity of related compounds. mdpi.com

Thallium (Tl+) Flux Assay for Ion Channel Activity

The thallium (Tl+) flux assay is a high-throughput screening method used to identify and characterize compounds that modulate the activity of potassium (K+) channels. nih.govmdpi.commdpi.com This assay is based on the principle that thallium ions can permeate K+ channels and generate a fluorescent signal upon binding to a specific indicator dye inside the cells. This technique is particularly valuable in the study of this compound derivatives as potential inhibitors of Slack (KCNT1) potassium channels, which are implicated in rare and severe forms of epilepsy like Malignant Migrating Partial Seizure of Infancy (MMPSI). nih.gov

In a high-throughput screening campaign, the this compound derivative VU0606170 was identified as a hit from a library of approximately 100,000 compounds using a fluorescence-based thallium (Tl+)-flux assay in HEK-293 cells stably expressing wild-type human Slack channels. nih.govmdpi.commdpi.com This initial screening revealed the potential of this chemical scaffold as a modulator of Slack channel activity. Further structure-activity relationship (SAR) studies on new analogs of this compound also utilized the thallium flux assay to screen for activity against both wild-type and mutant Slack channels, as well as other related ion channels like Slick and Maxi-K. nih.govnih.gov

The results from these assays are often presented as the concentration of the compound that inhibits 50% of the channel's activity (IC50). For instance, VU0606170 demonstrated low micromolar potency for both wild-type and a mutant (A934T) Slack channel in the Tl+ flux assay. nih.gov

Whole-Cell Electrophysiology (Patch Clamp)

Whole-cell electrophysiology, specifically the patch-clamp technique, provides a more detailed and direct measurement of ion channel activity and is considered the gold standard for confirming the findings from higher-throughput assays like the thallium flux assay. utexas.eduresearchgate.net This method allows for the recording of ionic currents flowing through the entire cell membrane, providing precise information about the effects of a compound on ion channel function. utexas.eduresearchgate.net

In the context of this compound research, selected analogs that showed promising results in the thallium flux assay were further evaluated using whole-cell electrophysiology with an automated patch-clamp system. nih.govnih.gov This technique confirmed the inhibitory activity of these compounds on Slack channels. For example, the this compound derivative VU0606170 was confirmed to have low micromolar potency in whole-cell automated patch-clamp assays. nih.gov Other studies have also used whole-cell patch clamp assays to determine the IC50 values of different Slack inhibitors, with some compounds showing potency in the micromolar range. nih.gov

The data generated from patch-clamp experiments is crucial for understanding the detailed pharmacology of these compounds, including their potency and selectivity.

Scanning Electron Microscopy (SEM) for Cellular Effects

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology of cells at high resolution. thermofisher.comunl.edu In the study of this compound and its derivatives, SEM has been employed to investigate the cellular effects of these compounds, particularly their impact on bacterial cell membranes. mdpi.comnih.gov

Research on N-phenylacetamide derivatives has shown that these compounds can cause significant damage to the cell membranes of bacteria like Xanthomonas oryzae pv. oryzae (Xoo). mdpi.comnih.gov SEM investigations revealed that treatment with these compounds leads to the rupture of the bacterial cell membrane. mdpi.comnih.gov This disruption of cellular integrity is a key mechanism of their antibacterial action. For example, SEM studies on macrophages treated with certain nanoparticles showed that untreated cells appeared spherical with few filopodia, while treated cells became flattened and showed numerous filopodia, indicating cellular activation. thermofisher.com

In Vitro Antimicrobial Susceptibility Testing

A variety of in vitro tests are used to determine the antimicrobial efficacy of this compound derivatives against a range of pathogens. These tests are essential for quantifying the antimicrobial activity and establishing the spectrum of activity.

Disc Diffusion Method: This method involves placing paper discs impregnated with the test compound onto an agar (B569324) plate inoculated with a specific microorganism. irejournals.com The diameter of the zone of inhibition around the disc indicates the compound's antibacterial activity. irejournals.com For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were evaluated against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, and showed moderate to high activity. irejournals.com

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govekb.eg This is a quantitative measure of a compound's potency. Phenylacetamide derivatives have been tested for their MIC against various pathogens, with some compounds showing significant activity with MIC values in the low microgram per milliliter range. nih.gov For example, some phenylacetamide derivatives displayed potent activity against Escherichia coli with MIC values as low as 0.64 µg/mL. nih.gov

Minimum Fungicidal/Bactericidal Concentration (MFC/MBC): The MFC or MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. grafiati.comresearchgate.net This is determined by subculturing from the clear tubes in the MIC test onto drug-free media. A low MFC/MIC or MBC/MIC ratio is indicative of a cidal (killing) effect. nih.gov For some phenylacetamide derivatives, the MBC was found to be at one-fold the MIC, indicating bactericidal activity. nih.gov

Table 1: Antimicrobial Activity of Selected Phenylacetamide Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Phenylacetamide derivative 5Escherichia coli0.64 nih.gov
Phenylacetamide derivative 21Escherichia coli0.67 nih.gov
Schiff base derivative 5Staphylococcus aureus18 ekb.eg
2-chloro-N-phenylacetamideCandida albicans128-256 researchgate.net
2-chloro-N-phenylacetamideCandida parapsilosis128-256 researchgate.net

Pharmacological Activity Assessment in Animal Models

Animal models are indispensable for evaluating the in vivo pharmacological effects of this compound derivatives, particularly for complex conditions like depression.

Tail Suspension Test (TST): The TST is a widely used behavioral test in mice to screen for potential antidepressant drugs. nih.govtranspharmation.comaugusta.edu The test is based on the principle that when mice are suspended by their tails, they will struggle for a period before becoming immobile, a state thought to reflect behavioral despair. nih.govtranspharmation.com Antidepressant compounds typically reduce the duration of immobility. transpharmation.comnih.gov A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were evaluated for their antidepressant activity using the TST in albino mice, with some compounds showing significant antidepressant potential. nih.gov

Forced Swimming Test (FST): The FST, also known as the behavioral despair test, is another common model for assessing antidepressant activity in rodents. mdpi.comnih.gov In this test, animals are placed in a cylinder of water from which they cannot escape. nih.gov After initial escape-oriented behaviors, they adopt an immobile posture. nih.gov The duration of immobility is measured, and a reduction in this time is indicative of an antidepressant effect. nih.gov Studies on (R)-2-Amino-N-phenylacetamide have shown that it can lead to significant reductions in despair-like behaviors in the forced swim test. Similarly, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were also evaluated using the FST, and many displayed significant antidepressant activity. nih.gov

Table 2: Antidepressant Activity of a Phenylacetamide Derivative (VS25)

TestParameterResultReference
Tail Suspension Test% Decrease in Immobility Duration82.23% nih.gov
Forced Swimming Test% Decrease in Immobility DurationSignificant reduction nih.gov

Future Perspectives and Research Directions for 2 Amino N Phenylacetamide

Development of Novel Therapeutic Agents Based on the 2-Amino-N-phenylacetamide Scaffold

The this compound core is a versatile scaffold for developing new therapeutic agents. Its inherent chemical properties allow for a wide range of structural modifications, leading to compounds with diverse biological activities.

Researchers have successfully synthesized and evaluated various derivatives with promising pharmacological profiles. For instance, the incorporation of thiazole (B1198619) moieties has led to potent antibacterial agents. nih.govvulcanchem.com One such derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, demonstrated superior in vitro activity against Xanthomonas oryzae pv. oryzae (Xoo) compared to existing agricultural bactericides. nih.gov The mechanism of action for some of these derivatives involves the disruption of the bacterial cell membrane. vulcanchem.com

Beyond antibacterial applications, the scaffold has been explored for its potential in treating cancer, epilepsy, and viral infections. nih.govnih.gov For example, N-phenylacetamide derivatives have shown analgesic and anti-inflammatory properties. nih.gov Furthermore, isatin-based sulfonamide derivatives incorporating the N-phenylacetamide structure have been identified as potent inhibitors of carbonic anhydrase, an enzyme implicated in cancer. nih.gov

The following table summarizes some of the therapeutic areas where this compound derivatives have shown potential:

Therapeutic AreaTarget/MechanismKey Findings
Antibacterial Bacterial cell membrane disruptionDerivatives with thiazole moieties show significant activity against phytopathogenic bacteria. nih.govvulcanchem.com
Anticancer Carbonic anhydrase inhibition, modulation of kinase activityIsatin-based sulfonamides and other derivatives exhibit antiproliferative activity against various cancer cell lines. nih.govnih.gov
Anticonvulsant Inhibition of Slack potassium channelsDerivatives have shown potential in reducing seizure frequency in animal models.
Analgesic & Anti-inflammatory Modulation of inflammatory pathwaysCertain N-phenylacetamide sulfonamides exhibit analgesic activity comparable to or better than paracetamol. nih.gov
Antiviral Inhibition of viral proteasesComputational studies have identified derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Exploration of New Biological Targets and Disease Areas

The structural versatility of this compound and its derivatives suggests that their therapeutic potential is not limited to the currently explored areas. Future research will likely focus on identifying new biological targets and expanding their application to a broader range of diseases.

One promising avenue is the investigation of their effects on neglected tropical diseases. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold, which shares structural similarities with some this compound derivatives, has been exploited to inhibit Trypanosoma brucei pteridine (B1203161) reductase, a key enzyme in the parasite that causes African trypanosomiasis. acs.org This suggests that derivatives of this compound could be explored for their activity against this and other parasitic diseases.

Furthermore, the ability of these compounds to interact with various enzymes and receptors opens up possibilities for treating a wide array of conditions. For example, their potential as enzyme inhibitors could be harnessed for metabolic disorders, while their receptor-binding capabilities could be relevant for neurological conditions beyond epilepsy. A deeper understanding of the structure-activity relationships (SAR) will be crucial in guiding the design of compounds with high affinity and selectivity for new targets.

Advanced Synthetic Methodologies, including Green Chemistry Approaches

The synthesis of this compound and its derivatives is an active area of research, with a growing emphasis on developing more efficient, cost-effective, and environmentally friendly methods.

Traditional synthetic routes often involve multiple steps and the use of hazardous reagents and solvents. smolecule.comarkat-usa.org For instance, the synthesis of 2-chloro-N-phenylacetamide, a common precursor, has traditionally used benzene (B151609) as a solvent. nih.gov Modern approaches are increasingly focused on green chemistry principles to minimize waste and environmental impact.

Key advancements in synthetic methodologies include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Multicomponent reactions: One-pot reactions, such as the Ugi reaction, offer an efficient way to generate structurally complex molecules from simple starting materials, improving atom economy. smolecule.com

Catalytic methods: The use of catalysts, such as palladium on carbon (Pd/C) for reduction reactions and zinc oxide nanoparticles (ZnO-NPs) in Ugi reactions, can enhance reaction efficiency and selectivity. smolecule.com

Aqueous reaction media: Conducting reactions in water instead of organic solvents is a key aspect of green chemistry. smolecule.com

Flow chemistry: Continuous flow systems can offer better control over reaction parameters, leading to higher yields and purity while reducing reaction times compared to batch processes.

The following table provides a comparison of traditional and greener synthetic approaches for related compounds:

FeatureTraditional MethodGreen Chemistry Approach
Solvent Organic solvents (e.g., benzene, DMF) nih.govarkat-usa.orgWater, ethanol (B145695) smolecule.com
Reaction Time Often several hours Reduced, sometimes to minutes
Energy Source Conventional heating arkat-usa.orgMicrowave irradiation
Waste Generation Can be significantMinimized through atom economy and catalysis smolecule.com

Deeper Mechanistic Understanding at the Molecular Level

A thorough understanding of how this compound derivatives interact with their biological targets at the molecular level is essential for rational drug design. Future research will increasingly focus on elucidating these mechanisms to improve the potency and selectivity of new compounds.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, research has shown that the position and nature of substituents on the phenyl ring can significantly impact the biological activity of these compounds. Electron-withdrawing groups, for instance, can enhance antibacterial activity.

Advanced analytical techniques are being employed to probe these molecular interactions. X-ray crystallography can provide detailed three-dimensional structures of the compounds bound to their target proteins, revealing key binding interactions. Molecular docking simulations can predict the binding modes of new derivatives, guiding their synthesis and optimization. nih.gov

For example, in the case of antibacterial derivatives, scanning electron microscopy has been used to visualize the damage they inflict on bacterial cell membranes. nih.gov For enzyme inhibitors, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive), while techniques like isothermal titration calorimetry can measure the binding affinity.

Integrated Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental methods is becoming a cornerstone of modern drug discovery, and the development of this compound-based therapeutics is no exception. This synergistic approach accelerates the identification and optimization of lead compounds.

Computational techniques such as virtual screening and quantitative structure-activity relationship (QSAR) modeling can be used to screen large libraries of virtual compounds and predict their biological activity. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov For example, a QSAR model was developed to predict the inhibitory effects of compounds on the SARS-CoV-2 main protease. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the target protein and how it interacts with the inhibitor over time. mdpi.com This can help to understand the stability of the drug-target complex and identify key residues involved in binding. mdpi.com

The results of these computational studies are then validated and refined through experimental work. Promising compounds identified through virtual screening are synthesized and tested in vitro for their biological activity. The experimental data is then used to improve the computational models, creating a feedback loop that drives the drug discovery process forward. This integrated approach has been successfully used to design inhibitors for various targets, including the ASCT2 transporter, which is upregulated in cancer. nih.gov

Investigation of Corrosion Inhibition Applications

Beyond its biomedical potential, this compound and related heterocyclic compounds are being investigated for their applications in materials science, particularly as corrosion inhibitors. openmedicinalchemistryjournal.com Corrosion is a major issue in many industries, and there is a growing demand for effective and environmentally friendly inhibitors.

The effectiveness of organic corrosion inhibitors is often attributed to the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and multiple bonds in their structures. saudijournals.comuv.mx These features allow the molecules to adsorb onto the metal surface, forming a protective film that slows down the corrosion process. saudijournals.com The amino and amide groups in this compound make it a promising candidate for this application.

Research has shown that various nitrogen-containing heterocyclic compounds, such as triazole derivatives, can act as effective corrosion inhibitors for steel in acidic environments. nahrainuniv.edu.iq The mechanism of inhibition often involves the adsorption of the inhibitor molecules onto the metal surface, which can be either physical or chemical in nature. openmedicinalchemistryjournal.com

Future research in this area will likely focus on:

Evaluating the corrosion inhibition efficiency of this compound and its derivatives on different metals and alloys in various corrosive environments.

Investigating the mechanism of inhibition using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.

Studying the adsorption behavior of these compounds on metal surfaces.

Exploring the use of these compounds as components of "green" corrosion inhibitor formulations, in line with the increasing focus on sustainability. nih.gov

Clinical Translation and Pre-clinical Development of Promising Derivatives

The ultimate goal of developing new therapeutic agents is their successful translation into clinical practice. For the most promising derivatives of this compound, this will involve a rigorous process of pre-clinical and clinical development.

Pre-clinical studies will be necessary to evaluate the safety and efficacy of these compounds in animal models of disease. This includes assessing their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicological profiles.

Should a derivative demonstrate a favorable pre-clinical profile, it may then advance to clinical trials in humans. These trials are conducted in several phases to further evaluate the compound's safety, determine the appropriate dosage, and confirm its therapeutic efficacy.

While no derivatives of this compound are currently in late-stage clinical trials, the promising results from early-stage research provide a strong foundation for their future development. Continued investment in this area, coupled with advances in drug discovery technologies, will be crucial for realizing the full therapeutic potential of this versatile chemical scaffold.

Q & A

Q. What are the established synthetic routes for 2-amino-N-phenylacetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound (CAS 555-48-6) is typically synthesized via condensation of aniline derivatives with 2-aminoacetamide intermediates. A robust approach involves reacting phenylamine with 2-chloroacetamide under alkaline conditions, followed by purification via recrystallization in ethanol . Optimizing stoichiometric ratios (e.g., 1:1.5 molar ratio of aniline to chloroacetamide) and using toluene:water (8:2 v/v) as a solvent system improves yield (up to 77% as reported in glycineamide-based syntheses) . Monitoring reaction progress with TLC (hexane:ethyl acetate, 9:1) ensures minimal byproduct formation.

Q. How is structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer : Confirm the structure via 1H^1H and 13C^{13}C NMR spectroscopy. For example, 1H^1H NMR (600 MHz, CDCl3_3) shows characteristic peaks: δ 7.11 (s, 1H, NH), 3.78–3.73 (m, 1H, CH2_2), and 1.19–1.12 (m, 3H, CH3_3). 13C^{13}C NMR (150 MHz, CDCl3_3) reveals carbonyl (δ 171.5 ppm) and aromatic carbons . Mass spectrometry (MS) with m/z 150.18 (M+^+) aligns with its molecular formula (C8 _8H10 _{10}N2 _2O) .

Q. What protocols ensure purity assessment of this compound for experimental reproducibility?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to verify purity (>98%) . Residual solvents or intermediates are quantified via GC-MS. For solid-phase purity, differential scanning calorimetry (DSC) identifies melting points (literature range: 120–125°C) and polymorphic transitions .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone. Conduct solubility tests at 25°C using UV-Vis spectroscopy (λmax_{\text{max}} ~260 nm) to quantify saturation concentrations. Solubility in DMSO is ~50 mg/mL, making it suitable for in vitro biological assays .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : While no specific toxicity data exists for this compound, structurally similar phenylacetamides require PPE (gloves, lab coat) and fume hood use. Avoid inhalation/ingestion; wash exposed skin immediately. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can this compound act as a transient directing group (TDG) in C–H activation reactions?

  • Methodological Answer : As a TDG, it coordinates with transition metals (e.g., Pd) to facilitate regioselective C–H functionalization. For example, in palladium-catalyzed arylations, the amide group directs ortho-functionalization of aryl rings. Optimize catalytic conditions (e.g., 5 mol% Pd(OAc)2_2, 2 eq. Ag2 _2CO3_3, DCE solvent, 80°C) and characterize products via 1H^1H NMR and X-ray crystallography .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Hydrogen bonding networks (N–H···O) stabilize the crystal lattice; report bond lengths (e.g., C–N: 1.34 Å) and angles with ±0.02 Å precision. Resolve twinning or disorder using the TWIN/BASF commands in SHELX .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Analyze degradation via LC-MS. Stability is optimal at pH 6–8, with hydrolysis observed at extremes (amide bond cleavage).
  • Thermal stability : Use TGA to determine decomposition onset (~180°C). Store lyophilized samples at -20°C for long-term stability .

Q. What advanced analytical methods quantify trace impurities in this compound batches?

  • Methodological Answer : Employ LC-MS/MS (MRM mode) with a limit of detection (LOD) <0.1%. For halogenated impurities (e.g., from chloroacetamide precursors), use ICP-MS. Validate methods per ICH Q2(R1) guidelines, including linearity (R2^2 >0.99) and recovery (90–110%) .

Q. How to reconcile contradictory data in synthetic yields or spectroscopic results across studies?

  • Methodological Answer :
    Cross-validate results by:
  • Repeating reactions under reported conditions (e.g., NaN3_3-based substitutions vs. glycineamide routes ).
  • Comparing NMR data with computational predictions (DFT/B3LYP/6-31G*).
  • Consulting crystallographic databases (e.g., CCDC) to confirm bond parameters .

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Reactant of Route 1
2-Amino-N-phenylacetamide
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Reactant of Route 2
2-Amino-N-phenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.